6-ブロモ-2-メチル-2H-インダゾール

概要

説明

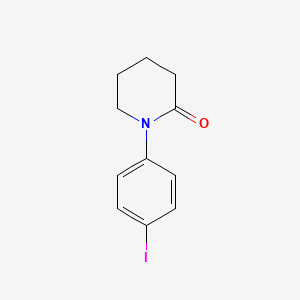

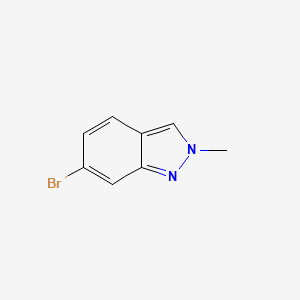

The compound "6-Bromo-2-methyl-2H-indazole" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom at the 6th position and a methyl group at the 2nd position on the indazole core structure can influence the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of indazole derivatives, such as 6-bromo-2-methyl-2H-indazole, can be achieved through various synthetic routes. One such method involves the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, followed by bromination to introduce the bromine atom into the indazole ring system. This process yields both mono- and dibromo derivatives, indicating the possibility of further substitution on the indazole core . Additionally, indazole can react with terminal di-bromoalkanes, undergoing thermal intramolecular cyclization to form fused indazole ring systems, which can be a method to synthesize complex indazole derivatives with potential medicinal properties .

Molecular Structure Analysis

The molecular structure of 6-bromo-2-methyl-2H-indazole derivatives has been elucidated using single-crystal X-ray diffraction methods. For instance, the crystal structure of a closely related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been determined, revealing a monoclinic space group with specific unit cell dimensions. Such structural analyses provide valuable insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions .

Chemical Reactions Analysis

Indazole derivatives undergo various chemical reactions, including bromination, which is a key step in the synthesis of brominated indazole compounds. The bromination reaction can occur at different positions on the indazole ring, depending on the reaction conditions and the nature of the indazole species (cationic, molecular, or anionic). For example, the bromination of indazole in aqueous conditions shows reactivity at the 5, 3, and 7 positions, with the 5 position being the most reactive . These reactions are important for functionalizing the indazole core and creating compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-2-methyl-2H-indazole derivatives are influenced by their molecular structure. The presence of bromine and methyl groups can affect the compound's boiling point, melting point, solubility, and stability. The crystal packing, hydrogen bonding, and π-π stacking interactions in the solid state can also impact the compound's physical properties. Spectroscopic techniques such as FT-IR, NMR, and elemental analysis are used to characterize these compounds and confirm their structures . Understanding these properties is essential for the practical application of indazole derivatives in chemical synthesis and drug development.

科学的研究の応用

医薬品化学: 抗がん剤

6-ブロモ-2-メチル-2H-インダゾール: は、抗がん剤の核心構造としての可能性を秘めているため、医薬品化学において貴重な化合物です . その誘導体は、がん治療における治療標的であるチロシンキナーゼ阻害活性を示すことが研究されています。この化合物の修飾により、さまざまなタイプのがんに対して効果が向上した新しい薬物の開発につながる可能性があります。

医薬品研究: 抗炎症薬

製薬業界では、6-ブロモ-2-メチル-2H-インダゾールは、抗炎症作用を持つ化合物を合成するための前駆体として役立っています . 研究者たちは、特定のインダゾール誘導体が有意な抗炎症活性を示すことを発見しました。この活性は、関節炎やその他の炎症性疾患などの疾患に対する新しい薬剤の開発に役立てることができます。

農業: 殺虫剤開発

農業部門は、6-ブロモ-2-メチル-2H-インダゾールから恩恵を受けることができます。これは、新規殺虫剤を開発するために使用できます . その構造により、害虫の個体数を効果的に標的とし、管理できる化合物の作成が可能になり、作物を保護し、農業生産性を向上させることができます。

材料科学: 有機合成

材料科学では、6-ブロモ-2-メチル-2H-インダゾールは、有機合成プロセスに使用されます . これは、導電性や発光性などの特定の特性を持つ材料のための複雑な分子の作成における中間体として機能することができます。これは、技術的用途のための新しい材料の開発に不可欠です。

工業用途: 化学製造

産業的には、6-ブロモ-2-メチル-2H-インダゾールは、さまざまな工業用化合物の合成のためのビルディングブロックとして使用される化学物質の製造に関与しています . 化学反応におけるその汎用性により、幅広い製品の製造において貴重な資産となっています。

環境科学: 汚染浄化

最後に、環境科学では、6-ブロモ-2-メチル-2H-インダゾールとその誘導体に関する研究は、汚染浄化における用途につながる可能性があります . その他の化学物質や生物学的システムとの相互作用を理解することで、科学者は環境汚染物質を軽減するための方法を開発することができ、よりクリーンで安全な生態系に貢献することができます。

Safety and Hazards

作用機序

Result of Action

It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2-methyl-2H-indazole. For instance, the compound should be handled only in a well-ventilated area to avoid respiratory irritation .

特性

IUPAC Name |

6-bromo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYFYDANLZQCPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626438 | |

| Record name | 6-Bromo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

590417-95-1 | |

| Record name | 6-Bromo-2-methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590417-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-methyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)